![molecular formula C24H32O6 B130375 (1S,2S,4R,8S,9S,11S,12S,13R)-11-ヒドロキシ-9,13-ジメチル-16-オキソ-6-プロピル-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-14,17-ジエン-8-カルボン酸 CAS No. 192057-49-1](/img/structure/B130375.png)

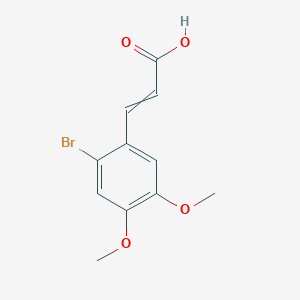

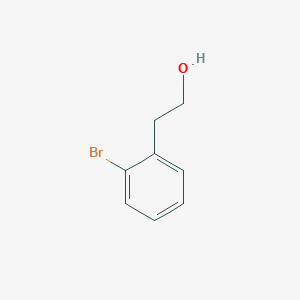

(1S,2S,4R,8S,9S,11S,12S,13R)-11-ヒドロキシ-9,13-ジメチル-16-オキソ-6-プロピル-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-14,17-ジエン-8-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

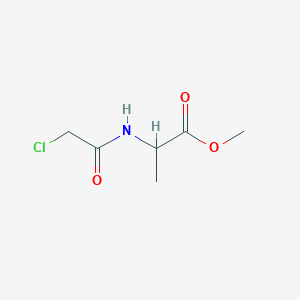

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, also known as (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物送達システム

ブデソニド20-カルボン酸は、薬物送達システムの開発に利用されてきました。例えば、pHトリガー型および界面活性剤応答型放出のためにリグニンナノ粒子に封入されています。 このアプリケーションは、特に腸管送達システムに有望であり、身体の自然な刺激に応答する制御された放出メカニズムを提供します .

徐放製剤

この化合物は、ペクチン/ポリアクリルアミドハイドロゲルに組み込まれて、持続的な送達を実現しています。 この製剤は、胃と腸の酸性環境に耐えるように設計されており、薬物が消化管内の目的の場所で放出されるようにします .

抗炎症アプリケーション

ブデソニド20-カルボン酸は、その抗炎症特性により、潰瘍性大腸炎などの疾患の治療における使用が研究されています。 この化合物は、コルチコステロイドに関連する全身的な副作用なしに炎症を軽減する能力があるため、局所治療の候補として魅力的です .

ポリマーベースのナノコンジュゲート

研究者は、ブデソニド20-カルボン酸をポリ(リンゴ酸)などの親水性ポリマーに結合させることを検討してきました。 これらのナノコンジュゲートは、肺投与のためにマイクロ粒子に埋め込むことができ、呼吸器疾患の治療のための新しい道を提供する可能性があります .

生体高分子活用

この化合物のリグニンとの相互作用は、リグニンの凝集プロセスを理解するために研究されています。 この研究は、薬物の封入と放出だけでなく、バイオリファイナリープロセスの重要な副産物である生体高分子としてのリグニンの活用にとっても重要です .

抗酸化活性

ブデソニド20-カルボン酸の構造は、顕著な抗酸化活性を示すことを可能にします。 この特性は、酸化ストレスを軽減できる新しい材料の開発など、さまざまなアプリケーションで活用できます .

ナノ構造のための両親媒性特性

ブデソニド20-カルボン酸は、カルボン酸基のために両親媒性であり、ナノ構造の形成に利用できます。 これらの構造は、ナノテクノロジーアプリケーションにおいて重要なプロセスである超分子自己組織化に使用できます .

生体適合性フォトルミネッセンス発光体

ナノスケールでは、ブデソニド20-カルボン酸を含む粒子が生体適合性フォトルミネッセンス発光体として使用されてきました。 このアプリケーションは、特にバイオイメージングの分野において関連があり、医療診断の進歩につながる可能性があります .

作用機序

Target of Action

Budesonide 20-Carboxylic Acid, also known as Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body. These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Budesonide interacts with its targets, the GRs, by binding to them. This binding depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction results in a decrease in inflammation and an overall reduction in the immune response .

Biochemical Pathways

Upon binding to the GRs, Budesonide influences several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances. It also affects the metabolism of carbohydrates, proteins, and fats, as well as the maintenance of fluid and electrolyte balance . The exact biochemical pathways affected by Budesonide are complex and involve a wide range of physiological processes .

Pharmacokinetics

It is metabolized in the liver via the CYP3A4 enzyme to two major metabolites, both of which are less than 1% as active as the parent compound . The drug is excreted in urine (60%) and feces as metabolites . The pharmacokinetics of Budesonide are influenced by its formulation, with oral formulations allowing for targeted, pH-dependent release in the treatment of inflammatory bowel disease .

Result of Action

The molecular and cellular effects of Budesonide’s action primarily involve the reduction of inflammation. By binding to GRs, Budesonide inhibits the release of inflammation-causing substances, leading to a decrease in inflammation in the body . This results in relief from symptoms in conditions such as Crohn’s disease, asthma, COPD, hay fever, allergies, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of Budesonide can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the release and absorption of oral Budesonide formulations . Additionally, factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in the expression and function of the CYP3A4 enzyme can influence the metabolism and overall effect of Budesonide .

生化学分析

Biochemical Properties

Budesonide 20-Carboxylic Acid is a glucocorticoid that interacts with the glucocorticoid receptor (GR) in the body . The interaction with GR leads to changes in the transcription of certain genes, which in turn affects various biochemical reactions .

Cellular Effects

Budesonide 20-Carboxylic Acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It influences cell function by reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of Budesonide 20-Carboxylic Acid involves binding to the glucocorticoid receptor (GR). This binding leads to changes in the transcription of certain genes, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a long-lasting impact on cellular function .

Dosage Effects in Animal Models

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a significant impact even at low doses .

Metabolic Pathways

Budesonide 20-Carboxylic Acid is involved in the glucocorticoid receptor pathway. It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes .

Transport and Distribution

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may be efficiently transported and distributed within the body .

Subcellular Localization

It is known that the drug binds to the glucocorticoid receptor, which is typically located in the cytoplasm of cells .

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPORMLBYXHFAV-SREVKRBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)